(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one
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Overview
Description
(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with a unique structure that combines elements of pyrrolo and oxazol rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with an ester or acid derivative, followed by cyclization to form the oxazol ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield different alcohol derivatives. Substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising compound for the development of new medications.
Industry
In industry, this compound can be used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific structural characteristics.
Mechanism of Action
The mechanism of action of (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrrolo and oxazol rings, such as:
- Pyrrolo[1,2-c][1,3]oxazole derivatives
- Hexahydropyrrolo[1,2-c][1,3]oxazol-3-one analogs
Uniqueness
What sets (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one apart is its specific stereochemistry and the presence of the hydroxyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
233764-49-3 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(6R,7aS)-6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4-5,8H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
LQRQOJXSEODKJV-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1COC2=O)O |
Canonical SMILES |
C1C(CN2C1COC2=O)O |
Purity |
95 |
Origin of Product |
United States |
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